molecular formula C21H25NO3 B557444 Fmoc-L-leucinol CAS No. 139551-83-0

Fmoc-L-leucinol

Cat. No.: B557444
CAS No.: 139551-83-0
M. Wt: 339.4 g/mol
InChI Key: WXMGVJAOLIDKGZ-HNNXBMFYSA-N
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Description

Fmoc-L-leucinol is an Fmoc protected leucine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Leucine is one of the more simple amino acids with an isobutyl group as the side chain .


Synthesis Analysis

This compound is synthesized using Fmoc-based peptide synthesis . This method is the method of choice for producing these compounds . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Molecular Structure Analysis

The molecular formula of this compound is C21H25NO3 . Its molecular weight is 339.4 g/mol . The structure includes a fluorenyl group, which has strong absorbance in the ultraviolet region .


Physical and Chemical Properties Analysis

The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties . This was ascertained first through visual observation of concentration dependent solution behavior and then confirmed by tensiometry measurements .

Scientific Research Applications

  • Insulin-Sensitizing Activity : Fmoc-L-Leucine (F-L-Leu) acts as a unique PPARγ ligand, promoting insulin sensitivity in diabetic mice with lower adipogenic activity, suggesting potential for diabetes treatment (Rocchi et al., 2001).

  • Neuroprotective Potential : FMOC-L-leucine exhibits neuroprotective properties in both mature and immature brain models, suggesting its use for brain injury and seizure disorders (Maurois et al., 2008).

  • Structure Analysis via NMR : It aids in the study of biological structures through solid-state NMR spectroscopy, proving useful for structural biology research (Keeler et al., 2017).

  • Self-Assembly for Functional Materials : Fmoc-modified amino acids, including FMOC-L-leucine, are crucial for fabricating materials with applications in cell cultivation, drug delivery, and more due to their self-assembly features (Tao et al., 2016).

  • Surfactant Properties : FMOC-amino acid surfactants, including FMOC-L-leucine, exhibit unique chiroptical spectroscopic properties, opening new research areas in chemistry (Vijay & Polavarapu, 2012).

  • Cellulose Whiskers Functionalization : It is used in the synthesis of L-Leucine amino acid functionalized cellulose whiskers, merging properties of biocompatible materials for various applications (Cateto & Ragauskas, 2011).

  • Antimicrobial Hydrogels : Co-assembly with Fmoc-phenylalanine results in hydrogels showing selective bactericidal activity for gram-positive bacteria, useful in clinical anti-infective applications (Irwansyah et al., 2015).

  • Magnetic Resonance Imaging : It's used in the fabrication of a supramolecular nanoplatform for MRI-guided tumor photodynamic therapy, indicating its potential in biomedical imaging and therapy (Zhang et al., 2018).

  • Peptide Dynamics Study : FMOC-leucine aids in understanding the dynamics of leucine methyl groups, offering insights into protein structure and dynamics (Vugmeyster et al., 2010).

Mechanism of Action

Target of Action

Fmoc-L-leucinol primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism .

Mode of Action

This compound acts as a selective modulator of PPARγ . It activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone, a potent synthetic agonist . The compound’s interaction with PPARγ results in changes in gene expression that influence metabolic processes .

Biochemical Pathways

This compound affects the PPARγ pathway , which has downstream effects on adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism . By modulating this pathway, this compound can influence various metabolic processes.

Pharmacokinetics

Its bioavailability and cell permeability are likely influenced by its lipophilic nature and its ability to form stable complexes with proteins .

Result of Action

This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice . This suggests that it may have potential therapeutic applications in the treatment of insulin resistance and type 2 diabetes. Moreover, this compound has a lower adipogenic activity, meaning it induces less fat production compared to full agonists .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its self-assembly into functional materials can be affected by initial chemical and thermal inputs . These inputs can force the monomers to follow different assembly pathways, resulting in soft materials with distinct molecular arrangements . The dynamics of this process can be tuned chemically or thermally to control the formation and stability of these materials .

Safety and Hazards

The safety data sheet for L(+)-Leucinol, a related compound, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and not to release it into the environment .

Future Directions

There is a resurgence in peptide drug discovery since 2000, providing 28 non-insulin peptide drugs worldwide . This represents half the total number of approved peptide therapeutics since the commercialization of the first one, insulin, in 1923 . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . Therefore, Fmoc-L-leucinol could potentially be used in the synthesis of new peptide drugs.

Biochemical Analysis

Biochemical Properties

Fmoc-L-leucinol, as a derivative of leucine, may play a role in biochemical reactions similar to leucine. Leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . The activation of mTORC1 by leucine involves cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 .

Cellular Effects

It is known that this compound is a selective modulator of peroxisome proliferator-activated receptor γ (PPARγ) . It activates PPARγ with a lower potency but a similar maximal efficacy as rosiglitazone . This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARγ . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group is known for its stability and efficiency in peptide synthesis, which could potentially influence the temporal effects of this compound .

Dosage Effects in Animal Models

It is known that this compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice .

Metabolic Pathways

Leucine, the parent molecule of this compound, is known to activate mTORC1, suggesting a potential involvement in the mTOR signaling pathway .

Transport and Distribution

The cellular uptake of leucine, the parent molecule of this compound, is known to be mediated by LAT1 .

Subcellular Localization

Given its potential role in modulating PPARγ activity , it may be localized in the nucleus where PPARγ typically exerts its effects.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGVJAOLIDKGZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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